molecular formula C16H10N2O5S B2506435 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide CAS No. 922085-80-1

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B2506435
CAS No.: 922085-80-1
M. Wt: 342.33
InChI Key: WHPHYHFOUNCZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide is a fused heterocyclic compound featuring two 1,3-dioxole rings and a benzothiazole moiety. Its structure is characterized by a carboxamide linkage bridging the benzothiazol-6-yl and benzodioxole groups.

Its stability and reactivity are likely influenced by hydrogen-bonding patterns, as seen in related benzodioxole crystals .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5S/c19-15(8-1-2-10-11(3-8)21-6-20-10)18-16-17-9-4-12-13(23-7-22-12)5-14(9)24-16/h1-5H,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPHYHFOUNCZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with benzothiazole derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application/Properties Reference
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide Benzothiazole + Benzodioxole Carboxamide linker ~375 (estimated) Undisclosed (likely bioactive)
N-(4'-Carbomethoxy-5'-nitro-1',3'-benzdioxol-6'-yl)-5-amino-4-carbomethoxy... Benzodioxole dimer Nitro, carbomethoxy, amino groups 496.3 Synthetic intermediate
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Isoindol-7-one + Benzodioxole Difluoro, ketone 255.2 Pesticide
7-(Iodomethyl)-5-methyl-7-phenyl-5,7-dihydro-6H-[1,3]dioxolo[4,5-f]indol-6-one Indol-6-one + Benzodioxole Iodomethyl, phenyl, methyl 407.2 Catalysis study

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and carbomethoxy groups in compound 3o enhance electrophilicity, facilitating further functionalization .
  • Fluorine Substitution : The difluoro derivative () exhibits pesticidal activity, suggesting fluorination improves bioactivity and stability .

Insights :

  • Palladium vs. Nickel Catalysis : Pd/C () enables rapid nitro reductions, while NiI₂ () facilitates carboiodination via radical pathways .
  • Reaction Efficiency : Shorter reaction times (15–45 min) in contrast with 24-hour nickel-catalyzed syntheses, highlighting trade-offs between speed and complexity .

Physicochemical Properties

Data from and reveal critical trends:

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Hydrogen-Bonding Patterns Reference
3o 240 3350 (NH₃), 1740 (C=O) 1H: 3.85 (OCH₃), 13C: 165 (C=O) Dimer formation via N–H···O=C
Target Compound N/A Estimated: 1700–1750 (C=O) Likely C=O···H–N interactions

Analysis :

  • Thermal Stability : High melting points (e.g., 240°C for 3o) correlate with strong intermolecular hydrogen bonds, as described in ’s graph-set analysis .
  • Spectroscopic Signatures : Carboxamide C=O stretches (~1740 cm⁻¹) and aromatic proton shifts (δ 6.5–8.5 ppm) are consistent across benzodioxole derivatives .

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer effects, antioxidant capabilities, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes dioxole and benzothiazole moieties. Its molecular formula is C15H13N3O5SC_{15}H_{13}N_{3}O_{5}S, with a molecular weight of 357.4 g/mol. The structural components contribute to its interaction with biological targets.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds related to benzodioxole derivatives. For instance, a study demonstrated that certain derivatives improved anti-tumor efficiency by inhibiting thioredoxin reductase (TrxR) activity, which is crucial for cancer cell survival. The compound exhibited a significant reduction in tumor size in vivo without damaging surrounding tissues .

Table 1: Anti-Cancer Efficacy of Related Compounds

Compound NameMechanism of ActionIC50 (µM)Reference
MAZ2TrxR inhibition50
Hypecoumic AcidAntioxidant activity86.3
DAZ2Moderate anti-proliferative100

2. Antioxidant Properties

The antioxidant activity is another significant aspect of this compound. Compounds with similar structures have shown the ability to scavenge free radicals effectively. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that these compounds can reduce oxidative stress in cells .

Table 2: Antioxidant Activity Comparison

Compound NameIC50 (µM)Source
Hypecoumic Acid86.3
Coptisine252.6
Protopine345.2

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of TrxR : This enzyme plays a critical role in maintaining redox balance in cells. By inhibiting TrxR, the compound induces oxidative stress leading to apoptosis in cancer cells .
  • Free Radical Scavenging : The presence of dioxole rings enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively .

Case Studies

A notable case study involved the administration of a derivative of this compound in tumor-bearing mice. The treatment led to a significant reduction in tumor volume and weight compared to control groups, indicating its potential as an effective anti-cancer agent .

Another study focused on the antioxidant capacity where various derivatives were tested for their ability to scavenge DPPH radicals. The results showed that modifications on the benzodioxole structure significantly influenced antioxidant potency, with some compounds exhibiting IC50 values comparable to established antioxidants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.